(R)-3-(Methylsulfonyl)pyrrolidine

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Inconsistent stereochemistry in chiral building blocks leads to failed asymmetric syntheses. (R)-3-(Methylsulfonyl)pyrrolidine (CAS 1234576-84-1) eliminates this risk with defined (R)-configuration and a polar methylsulfonyl handle. • High enantiopurity (≥97%) minimizes diastereomeric impurities, avoiding chiral resolution. • Rigid pyrrolidine backbone ensures predictable enantioselectivity in catalytic reactions. • Consistent physical specs (bp 326.9°C, density 1.2 g/cm³) enable reliable QC lot-to-lot.

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
CAS No. 1234576-84-1
Cat. No. B059380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Methylsulfonyl)pyrrolidine
CAS1234576-84-1
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1CCNC1
InChIInChI=1S/C5H11NO2S/c1-9(7,8)5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1
InChIKeyXCEGFNRUBBVHJT-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (R)-3-(Methylsulfonyl)pyrrolidine


(R)-3-(Methylsulfonyl)pyrrolidine (CAS 1234576-84-1) is a chiral, non‑aromatic heterocyclic building block belonging to the substituted pyrrolidine family [1]. Its molecular formula is C₅H₁₁NO₂S, with a molecular weight of 149.21 g/mol . The compound features a methylsulfonyl (–SO₂CH₃) group at the 3‑position of the pyrrolidine ring in a defined (R)‑configuration, imparting specific stereoelectronic properties that are critical for asymmetric synthesis and medicinal chemistry applications .

Workflow Asymmetric synthesis requiring defined (R)-configuration
Selection Enantiopure pyrrolidine scaffold for stereochemical control
Use Context Medicinal chemistry and chiral ligand research

Why Generic Substitution Fails for (R)-3-(Methylsulfonyl)pyrrolidine


Substituting (R)-3-(Methylsulfonyl)pyrrolidine with a racemic mixture, the (S)‑enantiomer, or a non‑sulfonyl pyrrolidine introduces substantial risk of stereochemical mismatch, altered reactivity, and compromised downstream performance. In asymmetric synthesis, the defined (R)‑configuration is essential for inducing predictable enantioselectivity; use of the opposite enantiomer can lead to inverted stereochemical outcomes or complete loss of catalytic activity . The methylsulfonyl group further modulates electronic properties and solubility, differentiating it from unsubstituted or amino‑substituted pyrrolidines . Generic substitution therefore cannot guarantee the reproducibility or specificity required for advanced pharmaceutical intermediate production.

Racemic or (S)-enantiomer
Stereochemical mismatch may invert or reduce enantioselectivity in asymmetric steps.
Non-sulfonyl pyrrolidines
Absence of the methylsulfonyl group can alter electronic properties and solubility.
Generic substitution
May compromise reproducibility and specificity in pharmaceutical intermediate production.

Comparative Evidence for (R)-3-(Methylsulfonyl)pyrrolidine


Enantiomeric Purity in Chiral Intermediate Synthesis

The (R)-enantiomer of 3-(methylsulfonyl)pyrrolidine offers defined stereochemistry that is absent in racemic mixtures or the (S)-enantiomer [1]. While quantitative enantiomeric excess (ee) values vary by supplier, reputable sources offer the (R)-enantiomer with ≥95% chemical purity and are expected to maintain high enantiopurity (typically >98% ee) for use in asymmetric transformations . In contrast, racemic 3-(methylsulfonyl)pyrrolidine contains equal amounts of both enantiomers, which can lead to unpredictable or diminished stereoselectivity in chiral reactions [1].

Enantiomeric Purity
Class-level
Defined (R)-configuration vs racemic/S-opposite
Reported ≥95% purity, >98% ee by chiral HPLC
Supports predictable stereochemical outcomes
Data to verify with supplier
Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Purity and Residual Solvent Comparison

Commercially available (R)-3-(Methylsulfonyl)pyrrolidine is routinely supplied with a minimum chemical purity of 97% and is tested to ensure low residual solvent levels, in contrast to some in‑class pyrrolidine derivatives (e.g., 3‑aminopyrrolidine) that may retain higher solvent content due to synthetic challenges . A head‑to‑head purity specification shows (R)-3-(Methylsulfonyl)pyrrolidine at 97% versus typical 95% purity for the (S)-enantiomer from similar sources .

Chemical Purity
Head-to-head
97%
vs 95% (S)-enantiomer (HPLC)
Supports reduced purification burden
Cross-study comparable
Chemical Purity Residual Solvents Pharmaceutical Intermediates

Physical Property Consistency for Quality Control

The predicted boiling point of (R)-3-(Methylsulfonyl)pyrrolidine is 326.9±31.0 °C at 760 mmHg with a density of 1.2±0.1 g/cm³ . These values serve as a fingerprint for confirming material identity and can be compared to racemic 3-(methylsulfonyl)pyrrolidine, which exhibits similar but not identical predicted ranges (e.g., boiling point ~327 °C) . Consistency in these metrics across lots provides assurance of compound integrity.

Physical Properties
Cross-study
BP 326.9±31.0 °C
Density 1.2±0.1 g/cm³ (predicted)
Supports QC identity checks
Predicted values; confirm experimentally
Physical Characterization Quality Control Procurement Specifications

Safety and Handling of Free Base and Salt Forms

The free base form of (R)-3-(Methylsulfonyl)pyrrolidine is classified as harmful by inhalation, skin contact, and ingestion , requiring standard laboratory PPE. In contrast, the hydrochloride salt (CAS 1392745-31-1) is a solid with potentially different hygroscopicity and storage requirements . The free base's predicted pKa of 9.72±0.10 indicates basic character, which may influence its compatibility with acid‑sensitive reaction conditions compared to the salt form.

Safety & Form
Context-dependent
Free base: harmful
HCl salt: irritant solid, different storage
Informs handling and compatibility planning
Review SDS before selection
Safety Profile Handling Requirements Laboratory Safety

Key Applications of (R)-3-(Methylsulfonyl)pyrrolidine


Enantioselective Chiral Intermediate Synthesis

Procure the (R)-enantiomer (97% purity) for use as a chiral building block in the asymmetric synthesis of drug candidates where the (R)-configuration is known to be essential for biological activity . The high enantiopurity minimizes the risk of diastereomeric impurities and eliminates the need for additional chiral resolution steps, directly translating to cost and time savings in medicinal chemistry workflows .

cGMP Quality Control and Material Verification

Utilize the documented physical property specifications—boiling point (326.9±31.0 °C) and density (1.2±0.1 g/cm³)—as part of an incoming QC protocol to confirm compound identity and lot‑to‑lot consistency . This reduces the risk of processing incorrect material and supports regulatory documentation for pharmaceutical intermediate production.

Chiral Ligand and Catalyst Development

Incorporate (R)-3-(Methylsulfonyl)pyrrolidine as a chiral scaffold for the design of new enantioselective catalysts or ligands . The sulfonyl group provides a polar handle for further functionalization, while the rigid (R)-pyrrolidine backbone offers a predictable three‑dimensional environment for inducing stereocontrol in catalytic reactions.

SAR Screening with Enantiopure Pyrrolidine Cores

Include the (R)-enantiomer in fragment‑based or lead‑optimization screening libraries to evaluate the impact of the 3‑methylsulfonyl substituent and specific stereochemistry on target binding . Use of a well‑characterized, high‑purity building block ensures that observed biological differences can be reliably attributed to the compound's structure rather than impurities or incorrect stereochemistry.

Application
Selection Property
Validation Focus
Enantioselective synthesis research
Enantiopure (R)-configuration
Enantiomeric outcome verification
QC material verification
Physical specification data
Batch-to-batch identity confirmation
Chiral ligand/catalyst development
Chiral scaffold with sulfonyl handle
Ligand stereochemical induction assessment
SAR and fragment-based screening
Defined stereochemistry core
Binding attribution to stereochemistry

Technical Documentation Hub

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